molecular formula C7H11NO2 B2433032 1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one CAS No. 1482099-01-3

1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2433032
CAS No.: 1482099-01-3
M. Wt: 141.17
InChI Key: UTXSEZRQAYRZOV-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C7H11NO2 It is known for its unique structure, which includes an azetidine ring and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one involves the reaction of methylsiloxane with 3-aminopropanol under oxidative conditions. The reaction typically requires a suitable catalyst and heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying enzyme interactions.

    Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets through its reactive functional groups. The hydroxymethyl group can form hydrogen bonds, while the azetidine ring can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and enzyme activities, making the compound valuable for studying biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Hydroxymethyl)azetidin-1-yl]ethan-1-one: Similar structure but with an ethanone group instead of a prop-2-en-1-one group.

    Azetidin-3-ylmethanol: Contains the azetidine ring and hydroxymethyl group but lacks the prop-2-en-1-one moiety.

Uniqueness

1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one is unique due to its combination of the azetidine ring and the prop-2-en-1-one group. This structure imparts distinct reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-7(10)8-3-6(4-8)5-9/h2,6,9H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXSEZRQAYRZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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